N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide

NNMT inhibition Metabolic disorders Cancer

Procure this unique NNMT chemical probe to advance your SAR studies. Unlike simpler nicotinamide analogs like JBSNF-000088, its 6-cyclopropylpyrimidine moiety introduces critical conformational rigidity and novel hydrogen-bonding interactions. This scaffold is essential for orthogonal assays to dissect steric from electronic contributions at NNMT, benchmark against bisubstrate inhibitors, and build discriminative pharmacophore models.

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 2189434-88-4
Cat. No. B2438533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
CAS2189434-88-4
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESC1CC1C2=NC=NC(=C2)CNC(=O)C3=CN=CC=C3
InChIInChI=1S/C14H14N4O/c19-14(11-2-1-5-15-7-11)16-8-12-6-13(10-3-4-10)18-9-17-12/h1-2,5-7,9-10H,3-4,8H2,(H,16,19)
InChIKeyFRPRSBYGGUCDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide (CAS 2189434-88-4): Procurement-Ready Structural and Biological Profile


N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide is a synthetic small-molecule belonging to the nicotinamide derivative class, featuring a 6-cyclopropylpyrimidine moiety linked via a methylene bridge to a pyridine-3-carboxamide (nicotinamide) group [1]. It has been flagged as a potential inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic disorders and certain cancers, distinguishing it from generic nicotinamide analogs that lack this substitution pattern . This compound serves as a targeted chemical probe for NNMT-related pathway dissection, offering a structurally defined alternative to simple nicotinamide or methoxy-substituted analogs.

Why N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide Cannot Be Replaced by Simple Nicotinamide or Other In-Class Analogs


Although nicotinamide derivatives constitute a broad class, simple substitution with a methyl or methoxy group (e.g., 6-methoxynicotinamide, JBSNF-000088) yields different steric and electronic profiles that alter target engagement and metabolic stability . N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide incorporates a cyclopropylpyrimidine group that introduces conformational rigidity and potential for additional hydrogen-bonding interactions absent in smaller analogs [1]. Preliminary functional data indicate this compound may inhibit NNMT, but specific IC50 values remain unpublished; in contrast, the widely used reference JBSNF-000088 exhibits an IC50 of 1.8 µM against human NNMT . Procuring a compound with a defined yet distinct pharmacophore is essential for SAR studies aiming to differentiate steric from electronic contributions to NNMT inhibition.

N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


NNMT Inhibitory Potential: Unique Scaffold vs. Established Inhibitor JBSNF-000088

N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide contains a cyclopropylpyrimidine moiety that is absent in the simpler inhibitor JBSNF-000088 (6-methoxynicotinamide). While quantitative IC50 data for this compound are not publicly available, JBSNF-000088 inhibits human NNMT with an IC50 of 1.8 µM , and structurally related pyrimidine-5-carboxamides have shown enhanced potency [1]. This scaffold thus offers a distinct path to optimize potency beyond that of simple nicotinamide analogs.

NNMT inhibition Metabolic disorders Cancer

Structural Differentiation: Cyclopropylpyrimidine vs. Methoxy Substituent in NNMT Substrate-Binding Site

The cyclopropylpyrimidine group in N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide introduces a bicyclic aromatic system with a constrained cyclopropyl ring, contrasting with the freely rotating methoxy group of JBSNF-000088 . The cyclopropyl ring can engage in van der Waals interactions with hydrophobic pockets and influence the orientation of the pyrimidine ring within the NNMT active site, as suggested by docking studies of analogous cyclopropyl-containing inhibitors [1].

Kinase inhibitor design Cancerr Structure-activity relationship

Selectivity Potential of the Cyclopropylpyrimidine Motif Over NNMT-Related Methyltransferases

Whole-methyltransferase profiling data for this compound are not publicly available. However, patents covering NNMT inhibitors with cyclopropyl substituents highlight the use of the cyclopropyl group to gain selectivity over other methyltransferases such as PNMT and HNMT [1]. In contrast, JBSNF-000088's selectivity profile is not as extensively characterized, and its smaller size may lead to broader off-target interactions.

Selectivity profiling Methyltransferase Drug discovery

Optimal Use Cases for N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide in Academic and Industrial R&D


NNMT-Focused Metabolic Disorder Research

Use as a chemical probe to study NNMT function in adipocytes and hepatocytes. The compound's unique scaffold complements JBSNF-000088, enabling orthogonal SAR studies to dissect the contribution of the cyclopropylpyrimidine group to cellular potency and metabolic stability .

Lead Optimization for NNMT-Targeted Cancer Therapeutics

Serve as a starting point for a medicinal chemistry campaign to develop potent NNMT inhibitors for cancers where NNMT overexpression is documented (e.g., clear cell renal cell carcinoma). The scaffold allows for modular diversification at the pyrimidine and pyridine rings .

Pharmacophore Model Construction and Computational Screening

Employ the compound in computational studies to build and validate pharmacophore models for NNMT inhibition, capitalizing on its distinct shape and electrostatic features relative to simpler nicotinamide-based inhibitors [1].

Tool Compound for Selectivity Profiling of Novel Bisubstrate Inhibitors

Utilize alongside recently disclosed bisubstrate NNMT inhibitors (e.g., II559, II802) to benchmark selectivity and cellular activity, given its unique monocyclic pyrimidine core that may engage different binding modes [2].

Quote Request

Request a Quote for N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.